molecular formula C7H3BrClF3 B1266207 2-Bromo-5-chlorobenzotrifluoride CAS No. 344-65-0

2-Bromo-5-chlorobenzotrifluoride

Cat. No. B1266207
CAS RN: 344-65-0
M. Wt: 259.45 g/mol
InChI Key: OSTIALFVJOFNPP-UHFFFAOYSA-N
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Description

2-Bromo-5-chlorobenzotrifluoride, also known as 2-Bromo-5-chloro-α,α,α-trifluorotoluene, is an organic compound with the molecular formula BrC6H3(Cl)CF3 . It is a colorless to almost colorless clear liquid .


Synthesis Analysis

The synthesis of 2-Bromo-5-chlorobenzotrifluoride involves several steps. In one method, 2-bromotrifluorotoluene, DMSO, potassium fluoride, and KCoF4 are added to a flask and the reaction is carried out under reflux with heating for 8 hours . In another method, trifluorotoluene, 30% sulfuric acid, potassium bromide, cuprous bromide, and bis (triphenylphosphine) palladium chloride (PdCl) are mixed and stirred at room temperature for 8 hours .


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-chlorobenzotrifluoride consists of a benzene ring with bromo, chloro, and trifluoromethyl substituents . The exact structure can be represented as FC(F)(F)c1cc(Cl)ccc1Br .


Chemical Reactions Analysis

2-Bromo-5-chlorobenzotrifluoride has been used in the preparation of 6-[4-chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine and 4,4′-dichloro-2,2′-bis(trifluoromethyl)diphenyl sulphone .


Physical And Chemical Properties Analysis

2-Bromo-5-chlorobenzotrifluoride is a liquid at 20°C . It has a melting point of 19°C , a boiling point of 198°C , and a flash point of 99°C . Its density is 1.759 g/mL at 25°C , and its refractive index is 1.5080 .

Scientific Research Applications

Spectroscopic and Theoretical Studies

  • 2-Bromo-5-chlorobenzotrifluoride and related compounds have been studied for their spectroscopic properties, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These studies are essential for understanding the molecular structure and behavior of such compounds (Vural & Kara, 2017).

Chemical Synthesis

  • This compound is involved in various chemical synthesis processes. For example, it is used in the synthesis of monohalogenated and mixed dihalogenated aromatic heterocycles, a process crucial for creating complex organic molecules (Boga, Vecchio, Forlani, & Todesco, 2000).

Photodissociation Dynamics

  • The photodissociation dynamics of halothane, a compound structurally similar to 2-Bromo-5-chlorobenzotrifluoride, have been studied. Such research is important in understanding the reaction mechanisms and potential applications of these types of compounds (Saha, Kawade, Upadhyaya, Kumar, & Naik, 2013).

Organic Chemistry and Reactions

Molecular Structure Analysis

  • Force field calculations for molecules similar to 2-Bromo-5-chlorobenzotrifluoride have been conducted to understand their molecular structure and vibrational modes, which is crucial in material science and molecular engineering (Yadav, Yadav, & Singh, 2006).

Synthesis of Medicinal Compounds

  • It is also used in the synthesis of medicinal compounds like Dapagliflozin, demonstrating its importance in pharmaceutical research (Yafei, 2011).

Safety And Hazards

2-Bromo-5-chlorobenzotrifluoride is classified as a combustible liquid . It can cause skin irritation and serious eye irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .

properties

IUPAC Name

1-bromo-4-chloro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3/c8-6-2-1-4(9)3-5(6)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTIALFVJOFNPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10187972
Record name 2-Bromo-5-chlorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-chlorobenzotrifluoride

CAS RN

344-65-0
Record name 1-Bromo-4-chloro-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=344-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-chlorobenzotrifluoride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000344650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-5-chlorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
P Tarrant, MR Lilyquist - Journal of the American Chemical …, 1953 - ACS Publications
By Paul Tarrant and Marvin R. Lilyquist Received January 26, 1953 m-Bromobenzotrifluoride is a useful starting material for the synthesis of a number of com-pounds since it readily …
Number of citations: 5 pubs.acs.org
SS Todd - Journal of the American Chemical Society, 1953 - ACS Publications
… 2-Bromo-5-chlorobenzotrifluoride.—A solution of 98 g. of 5-amino-2-bromobenzotrifluoride dissolved in 100 ml. …
Number of citations: 35 pubs.acs.org
JH Clark, JE Denness, AJ Wynd… - Journal of Polymer …, 1994 - Wiley Online Library
… Magnesium [ 9.49 g (0.39 mol) J and 101.3 g (0.39 mol) 2bromo-5-chlorobenzotrifluoride were reacted in 250 cm3 ether to give the Grignard reagent. 14.14 cm3 (0.195 mol) thionyl …
Number of citations: 3 onlinelibrary.wiley.com
JH Clark, JE Denness - Polymer, 1994 - Elsevier
… g (0.39mol) of magnesium, 101.3 g (0.39mol) of 2-bromo-5-chlorobenzotrifluoride and 14.15 ml (195 mmol) of thionyl chloride were reacted in the manner described above to yield …
Number of citations: 14 www.sciencedirect.com
MG Bursavich, BA Harrison, R Acharya… - Journal of Medicinal …, 2017 - ACS Publications
… The primary alcohol of piperazine 35 was protected with TBDMS-Cl then coupled with 2-bromo-5-chlorobenzotrifluoride using Pd 2 (dba) 3 and DavePhos to afford N-aryl piperazine 36. …
Number of citations: 25 pubs.acs.org
S Sreenivasa, KE Manojkumar… - … Section E: Structure …, 2012 - scripts.iucr.org
… 2-Bromo-5-chlorobenzotrifluoride (7.7 mmol) was added and then reaction mixture was heated to 100 C for 1 h (reaction was monitored by TLC), and the reaction mass was cooled to …
Number of citations: 4 scripts.iucr.org
ERT Tiekink, M Weil - Acta Cryst, 2012 - researchgate.net
… 2-Bromo-5chlorobenzotrifluoride (7.7 mmol) was added and then reaction mixture was heated to 100 C for 1 h (reaction was monitored by TLC), and the reaction mass was cooled to RT…
Number of citations: 2 www.researchgate.net
OK NAMIUCHI JUNIOR… - RGO. Revista …, 2013 - Mundi Brasil Gráfica e Editora Ltda.
Number of citations: 0

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